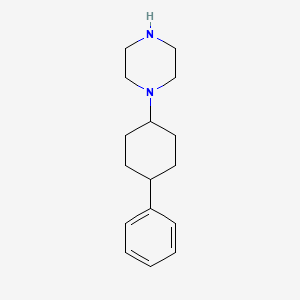

1-(4-Phenyl-cyclohexyl)-piperazine

Description

Contextualization within Piperazine (B1678402) Derivatives Research

The piperazine moiety is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This structure is a cornerstone in modern drug discovery and development. researchgate.netresearchgate.net Piperazine and its derivatives are found in a wide array of drugs and are known to exhibit a broad spectrum of pharmacological activities. nih.gov Their prevalence is due to several factors, including their impact on the physicochemical properties of a molecule and their synthetic accessibility. nih.gov

Medicinal chemists frequently utilize the piperazine ring as a scaffold to construct new molecules with potential therapeutic applications. nih.gov The two nitrogen atoms in the piperazine ring allow for the attachment of two different substituent groups, enabling the creation of diverse chemical libraries for screening. researchgate.net These derivatives have been extensively investigated for their effects on the central nervous system, leading to the development of antipsychotic, antidepressant, and anxiolytic drugs. nih.gov Beyond neuropharmacology, piperazine-based compounds have shown promise as anticancer, antiviral, and anti-inflammatory agents. researchgate.net

Historical Perspectives in Related Pharmacological Investigations

The pharmacological investigation of piperazine derivatives has a rich history. Initially recognized for its use in treating gout and parasitic worm infections, the therapeutic potential of the piperazine core expanded significantly with the discovery of its psychoactive properties. A key historical development was the synthesis and characterization of chlorpromazine (B137089) in the 1950s, a phenothiazine (B1677639) with a piperazine-like side chain, which revolutionized the treatment of schizophrenia.

This breakthrough spurred further research into related heterocyclic compounds. In the decades that followed, scientists developed numerous piperazine-containing drugs. For instance, the discovery of antipsychotics like clozapine, antidepressants such as vortioxetine, and anxiolytics like buspirone (B1668070) highlighted the versatility of the piperazine scaffold in modulating monoamine pathways in the brain. researchgate.netnih.gov Benzylpiperazine, another derivative, became known for its stimulant effects. nih.gov This history of successful drug development has cemented the piperazine moiety as a privileged structure in medicinal chemistry.

Significance of the Cyclohexyl-Phenyl-Piperazine Scaffold in Drug Discovery

The cyclohexyl-phenyl-piperazine scaffold, the core structure of 1-(4-phenyl-cyclohexyl)-piperazine, is a significant pharmacophore in the design of new bioactive molecules. The combination of a bulky, lipophilic cyclohexyl group, a phenyl ring, and a piperazine linker creates a three-dimensional structure that can interact with various biological targets.

Research into compounds with a similar N-cyclohexylpiperazine core has revealed high affinity for sigma receptors. researchgate.net For example, the compound PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) is a potent sigma-2 receptor agonist that has been studied for its ability to inhibit cancer cell proliferation and reverse multidrug resistance in cancer cells. researchgate.net The cyclohexyl group in these analogs is often crucial for high-affinity binding. researchgate.net Furthermore, related structures like 4-(4-aryl)cyclohexyl-1-(2-pyridyl)piperazines have been identified as selective ligands for the emopamil (B1663351) binding protein, demonstrating antiproliferative activity. dntb.gov.ua These findings underscore the potential of the cyclohexyl-phenyl-piperazine scaffold in developing novel therapeutics, particularly in oncology.

Overview of Academic Research Objectives for the Chemical Compound

This compound is primarily available as a research chemical. scbt.comscbt.com Academic research objectives for this specific compound are likely focused on exploring its potential as a building block or lead compound in drug discovery programs. Based on the known activities of the broader cyclohexyl-phenyl-piperazine scaffold, key research aims would include:

Synthesis of Analogs: Creating a library of derivatives by modifying the phenyl ring, the cyclohexyl ring, or by substituting the second nitrogen of the piperazine ring to explore structure-activity relationships (SAR).

Biological Screening: Evaluating the synthesized compounds for their binding affinity and functional activity at various biological targets, with a particular focus on sigma receptors and other CNS-related proteins, given the history of piperazine derivatives. researchgate.netnih.gov

Antiproliferative Studies: Investigating the cytotoxic effects of this compound and its analogs against various cancer cell lines, building on the precedent set by compounds like PB28. researchgate.net

Pharmacokinetic Profiling: Assessing the metabolic stability, solubility, and other drug-like properties of promising analogs to determine their potential for further development.

The synthesis of phenylpiperazine derivatives has also been explored for applications outside of human medicine, such as in the development of acaricides (pesticides that kill mites and ticks), indicating another potential avenue of chemical research. nih.govnih.gov

Data Tables

Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C16H24N2 | nih.gov |

| Molecular Weight | 244.38 g/mol | scbt.com |

| IUPAC Name | 1-(4-phenylcyclohexyl)piperazine | nih.gov |

| CAS Number | 179163-07-6 | nih.gov |

Pharmacological Activities of Representative Piperazine Derivatives

| Pharmacological Activity | Examples of Piperazine-Containing Drugs/Compounds | Reference |

|---|---|---|

| Antipsychotic | Clozapine | researchgate.netnih.gov |

| Antidepressant | Vortioxetine | researchgate.netnih.gov |

| Anxiolytic | Buspirone | researchgate.netnih.gov |

| Anticancer | PB28 | researchgate.net |

| Antiviral | - | researchgate.net |

| Anti-inflammatory | - | researchgate.net |

An in-depth examination of the synthetic methodologies pertinent to the formation of this compound and its related analogues reveals a reliance on established and modern organic chemistry techniques. The construction of this molecule and its derivatives hinges on the strategic formation of carbon-nitrogen bonds and the assembly of its core components: the piperazine ring, the cyclohexyl linker, and the phenyl group.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-phenylcyclohexyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)18-12-10-17-11-13-18/h1-5,15-17H,6-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJADAJHHHZRBRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)N3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies

Systematic Structural Modifications and Their Pharmacological Consequences

The pharmacological profile of compounds based on the 1-(4-phenyl-cyclohexyl)-piperazine scaffold is highly sensitive to structural alterations. The three-dimensional arrangement of the molecule and the electronic properties of its substituents are key determinants of its interaction with biological targets.

Core Piperazine (B1678402) Ring Substitutions and Modifications

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates due to its two nitrogen atoms, which can act as hydrogen bond donors or acceptors and increase water solubility. nih.govrsc.org Modifications to this core heterocycle, including substitution on its nitrogen atoms or its replacement with other cyclic systems, have profound effects on the biological activity of this compound analogs.

Substituents on the piperazine unit have been shown to be crucial for inhibitory activity. nih.gov The N-1 nitrogen is typically connected to the phenylcyclohexyl group, while the N-4 nitrogen is a common site for modification. Introducing substituents at the N-4 position is a primary strategy for modulating a compound's pharmacological profile. nih.gov For instance, in a series of GlyT-1 inhibitors, optimization of the N-substituent on the piperazine ring was a key aspect of the SAR studies. nih.gov Similarly, for certain purine (B94841) analogs, the nature of the 4-position substituent on the piperazine ring was found to play a significant role in their activity. nih.gov

Replacing the piperazine ring altogether often leads to a significant decrease in activity. In one study on chromen-4-one derivatives, substituting the piperazine ring with a morpholine (B109124) or pyrrolidine (B122466) group resulted in a notable reduction in potency. nih.gov However, in other contexts, replacement with homopiperazine (B121016) (a seven-membered ring) has been explored as a strategy to alter the spatial relationship between pharmacophoric groups. chemspider.com

Table 1: Effect of Piperazine Ring Modifications on Biological Activity

| Modification | General Consequence | Reference |

|---|---|---|

| N-4 Substitution | Modulates pharmacological profile and potency. | nih.govnih.gov |

| Ring Replacement (e.g., with Morpholine) | Often leads to a significant decrease in activity. | nih.gov |

| Ring Expansion (e.g., to Homopiperazine) | Alters spatial arrangement of key functional groups. | chemspider.com |

Cyclohexyl Moiety Modifications

The cyclohexyl ring serves as a critical linker, influencing the compound's conformation, lipophilicity, and metabolic stability. Modifications to this ring, including the addition of substituents or changes in stereochemistry, are pivotal to optimizing activity.

The substitution pattern on the cyclohexane (B81311) ring is a key determinant of biological activity. In the development of neuropeptide Y Y5-receptor antagonists, replacing a 2-aryl ring with a cyclohexyl ring was a successful strategy to improve the oral pharmacokinetic profile and reduce affinity for the hERG potassium channel. Further optimization involved adding various hydrophilic functionalities to the 4-position of this cyclohexyl ring. This demonstrates that the cyclohexyl moiety is not merely a spacer but an integral part of the pharmacophore that can be tailored to enhance drug-like properties.

In another study, the replacement of the cyclohexyl ring with an unsubstituted phenyl ring led to a loss of both biochemical and whole-cell activities. However, introducing specific substituents onto that new phenyl ring could recover or even improve activity, highlighting the sensitive nature of the interactions in this region of the molecule.

In a study of closely related 1-(1-phenyl-4-methylcyclohexyl)piperidine analogs, the stereochemistry of the cyclohexane ring was critical. The cis-phenyl/methyl isomer was found to be more potent than the corresponding trans-phenyl/methyl isomer. This finding underscores that even subtle changes in the spatial arrangement of the phenyl and piperazine (or piperidine) groups, as dictated by the cyclohexane ring's conformation, can lead to significant differences in biological response. In contrast, for a series of 1,3-cyclohexyl diamide (B1670390) derivatives, the trans isomers were identified as active modulators, indicating that the preferred stereochemistry is dependent on the specific scaffold and biological target.

Table 2: Influence of Cyclohexyl Ring Stereochemistry on Activity in Related Analogs

| Compound Series | Active Isomer | Inactive/Less Active Isomer | Reference |

|---|---|---|---|

| 1-(1-Phenyl-4-methylcyclohexyl)piperidines | cis | trans | |

| 1,3-Cyclohexyl diamides | trans | cis |

Phenyl Moiety Modifications

The terminal phenyl ring is a frequent site for modification, as substituents on this ring can modulate electronic properties, hydrophobicity, and steric interactions with the target protein.

The nature and position of substituents on the phenyl ring are critical variables in the SAR of this compound class. Studies on various N-substituted piperazine derivatives have shown that adding substituents to the phenyl rings is a common strategy to fine-tune activity. chemspider.com

For example, in a series of antimycobacterial agents, the introduction of lipophilic groups such as trifluoromethyl (-CF3) or fluoro (-F) at the 3'- or 4'-position of a phenylpiperazine moiety was found to improve in vitro activity. Similarly, research on purine analogs containing a phenylpiperazine component revealed that compounds with fluorine, bromine, or methoxy (B1213986) (-OCH3) substitutions on the phenyl ring exhibited potent anticancer activity. nih.gov The position of the substituent is also important; in one class of compounds, ortho-substituted phenyl analogs displayed favorable inhibitory activity. nih.gov These findings collectively indicate that modifying the electronic and steric profile of the phenyl ring is a powerful tool for optimizing the pharmacological properties of these molecules.

Table 3: Effect of Phenyl Ring Substituents on Biological Activity in Phenylpiperazine Analogs

| Substituent Type | Position | Observed Effect | Reference(s) |

|---|---|---|---|

| Lipophilic (e.g., -CF3, -F) | 3' or 4' | Improved in vitro antimycobacterial activity. | |

| Halogens (e.g., -F, -Br) | Varies | Potent anticancer activity. | nih.gov |

| Electron-donating (e.g., -OCH3) | Varies | Potent anticancer activity. | nih.gov |

| General Substituents | Ortho | Favorable inhibitory activity in some series. | nih.gov |

Phenyl Ring Position and Orientation

The positioning and orientation of the phenyl ring, as part of the larger 4-phenyl-cyclohexyl substituent, are critical for high-affinity receptor binding. In related series of compounds, such as trans-4-[4-(methoxyphenyl)cyclohexyl]-1-arylpiperazines, the stereochemistry of the cyclohexyl ring dictates the spatial orientation of the phenyl group and significantly impacts biological activity. Studies have shown a marked enhancement in 5-HT1A receptor affinity for the trans isomers compared to the corresponding cis isomers. researchgate.net This suggests that a specific, extended conformation where the phenyl and piperazine substituents are distant from each other is highly favorable for receptor interaction.

Furthermore, the cyclohexyl scaffold itself, which orients the phenyl ring, is a key determinant of affinity. In analogues of the sigma-2 (σ2) receptor agonist PB28, replacing the cyclohexyl group with various aryl rings resulted in a dramatic, thousand-fold decrease in affinity for both sigma-1 (σ1) and σ2 receptors. researchgate.net This underscores the optimal nature of the 4-phenyl-cyclohexyl group for maintaining high affinity at these specific targets.

Linker and Spacer Optimization in Related Analogues

Arylpiperazines are recognized as a "privileged scaffold" in medicinal chemistry, partly due to their modular structure which includes a central piperazine ring, an N-aryl group, and a linker connecting to another chemical moiety. mdpi.com While this compound features a direct connection between the cyclohexyl and piperazine rings, studies on related long-chain arylpiperazines, where a flexible alkyl chain acts as a linker, provide insight into the role of spacers.

In a series of piperazine derivatives targeting histamine (B1213489) H3 and sigma receptors, the length of the alkylic linker did not show an evident influence on sigma receptor affinity. nih.gov For example, comparing compounds with slightly different lipophilic groups but varying linker lengths did not reveal a clear trend, suggesting that for some receptor targets, the nature of the terminal group may be more influential than the precise length of the spacer connecting it to the piperazine core. nih.gov

Bioisosteric Replacements and Scaffold Hybridization

Bioisosteric replacement, the substitution of one functional group for another with similar physical or chemical properties, is a key strategy in drug design to modulate a compound's biological profile. nih.govresearchgate.net Several such modifications have been explored for scaffolds related to this compound.

One significant bioisosteric replacement involves the core piperazine ring. Studies comparing piperazine and piperidine (B6355638) derivatives revealed that replacing the piperazine ring with a piperidine moiety can dramatically alter receptor selectivity. nih.gov In one example, this change led to a significant increase in affinity for the σ1 receptor while maintaining high affinity for the histamine H3 receptor. nih.gov This highlights the piperidine ring as a potentially key structural element for dual H3/σ1 receptor activity. nih.gov

Another area of exploration is the modification of the piperazine nitrogen atoms. In analogues of the σ2 agonist PB28, converting one of the basic nitrogen atoms of the piperazine ring into an amide or replacing it with a methine group was investigated. researchgate.netnih.gov The results indicated that both basic nitrogen atoms are important for optimal σ2 receptor binding. researchgate.netnih.gov

The concept of scaffold hopping, replacing a central molecular core with a different one, has also been considered. nih.govresearchgate.net For instance, saturated and rigid bicyclic molecules have been proposed as bioisosteric replacements for ortho-disubstituted phenyl rings to create novel chemical entities with potentially improved properties. chem-space.com

Correlations between Molecular Structure and Receptor Selectivity/Affinity

The specific structural features of this compound and its analogues directly correlate with their affinity and selectivity for various receptors. The interplay between the core scaffold, substituents, and their stereochemistry fine-tunes these interactions.

The piperazine ring itself is a crucial element. Research on related compounds has shown that the two basic nitrogen atoms of the piperazine ring are important for high-affinity binding to the σ2 receptor. researchgate.netnih.gov A bioisosteric switch from a piperazine to a piperidine core can shift selectivity towards the σ1 receptor. nih.gov As illustrated by comparing compounds 4 and 5 in one study, which differ only by this core structure (piperazine vs. piperidine), affinity for the σ1 receptor increased from a Ki of 1531 nM to 3.64 nM following the replacement. nih.gov

The substituent on the piperazine nitrogen also plays a defining role. The cyclohexyl group is particularly important for sigma receptor affinity. researchgate.net Its removal or replacement with other aryl rings can cause a significant drop in affinity at both σ1 and σ2 receptors. researchgate.net The orientation of substituents on the cyclohexyl ring is also critical; a trans configuration in related 4-substituted cyclohexylpiperazines was found to be essential for high 5-HT1A receptor affinity. researchgate.net

The table below summarizes key structural modifications and their observed effects on receptor affinity in related compounds.

| Structural Modification | Scaffold/Analogue Base | Effect on Receptor Affinity/Selectivity | Reference(s) |

| Piperidine replaces Piperazine | Arylpiperazine Core | Significantly increases affinity for σ1 receptor. | nih.gov |

| Removal of Cyclohexyl group | PB28 Analogue | ~1000-fold drop in affinity for σ1 and σ2 receptors. | researchgate.net |

| cis to trans Isomer | 4-(Methoxyphenyl)cyclohexyl-piperazine | Marked enhancement in 5-HT1A receptor affinity. | researchgate.net |

| Conversion of N-atom to Amide | PB28 Analogue | Decreased σ2 affinity; one resulting amide showed high affinity and selectivity for the σ1 receptor. | researchgate.netnih.gov |

Influence of Physicochemical Properties on Biological Activity

The biological activity of a compound is governed not only by its structure but also by its physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME). For this compound, key computed properties include a molecular weight of approximately 244.37 g/mol and an XLogP3 value of 2.6, indicating a degree of lipophilicity. nih.gov

Preclinical Pharmacokinetics and Metabolism Research

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

While comprehensive ADME studies for 1-(4-Phenyl-cyclohexyl)-piperazine are not extensively detailed in publicly available literature, the metabolic fate of similar piperazine-containing compounds has been investigated in various preclinical models. These studies provide a framework for understanding the likely metabolic pathways and pharmacokinetic characteristics of this compound.

In vitro metabolic studies are fundamental for predicting the in vivo metabolic fate of a drug candidate. These assays typically utilize subcellular fractions of the liver, the primary site of drug metabolism.

Liver Microsomes : These preparations are rich in cytochrome P450 (CYP) enzymes and are commonly used to assess Phase I metabolic reactions. For piperazine-containing compounds, microsomal incubations have been instrumental in identifying primary oxidative metabolic pathways.

Hepatocytes : Intact liver cells, or hepatocytes, contain both Phase I and Phase II metabolic enzymes, offering a more complete picture of a compound's metabolism. Studies with primary human hepatocytes have been used to characterize the metabolic profiles of various xenobiotics, identifying functional subgroups of these cells that may respond differently to drug challenges. nih.gov

S9 Fractions : This is a mixture of cytosol and microsomes and can be used to study both Phase I and Phase II metabolic reactions. For instance, in vitro metabolism studies of other phenylpiperazine derivatives using mouse liver S9 fractions have successfully identified various metabolites. nih.gov

Based on studies of structurally related compounds, the metabolism of this compound in these systems would likely involve hydroxylation of the phenyl or cyclohexyl rings and N-dealkylation of the piperazine (B1678402) moiety.

The identification of metabolites is crucial for understanding a compound's clearance mechanisms and potential for active or toxic metabolites. Techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are standard for the separation and identification of metabolites in in vitro and in vivo samples. nih.gov

For piperazine derivatives, common metabolic transformations include:

Aromatic Hydroxylation : The addition of a hydroxyl group to the phenyl ring.

Alicyclic Hydroxylation : The addition of a hydroxyl group to the cyclohexyl ring.

N-Oxidation : Oxidation of the nitrogen atoms in the piperazine ring.

N-Dealkylation : The removal of the phenylcyclohexyl group from the piperazine ring.

Ring Opening : The cleavage of the piperazine ring.

A study on a similar compound, 4-(3-cyclohexylpropionyl)-1-(2-ethoxyphenyl) piperazine, in rat liver microsomes identified metabolites resulting from oxidative dealkylation, as well as aromatic and alicyclic hydroxylation. nih.gov

Table 1: Potential Metabolites of this compound

| Metabolite | Metabolic Pathway |

| 1-(4-(hydroxy-phenyl)-cyclohexyl)-piperazine | Aromatic hydroxylation |

| 1-(4-phenyl-(hydroxy-cyclohexyl))-piperazine | Alicyclic hydroxylation |

| 1-Phenyl-cyclohexylamine | N-Dealkylation |

| Piperazine | N-Dealkylation |

This table represents potential metabolites based on the known metabolism of similar chemical structures.

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast number of drugs. nih.gov Understanding a compound's interaction with these enzymes is critical for predicting drug-drug interactions.

Studies on various phenylpiperazine derivatives have shown significant inhibitory activity against several major CYP isoforms, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4. nih.gov The specific inhibitory profile can vary between different piperazine analogues.

Given its structure, this compound is likely a substrate for and a potential inhibitor of one or more CYP enzymes. The CYP3A4 isoform is responsible for the metabolism of over 50% of clinically used drugs, making it a key enzyme to investigate. nih.gov

Table 2: Potential Cytochrome P450 Interactions for this compound

| CYP Isoform | Potential Interaction | Rationale |

| CYP3A4 | Substrate, Inhibitor | Major drug-metabolizing enzyme; known to metabolize other piperazine compounds. |

| CYP2D6 | Substrate, Inhibitor | Involved in the metabolism of many centrally active drugs and other piperazine derivatives. |

| CYP1A2 | Substrate, Inhibitor | Known to be inhibited by some phenylpiperazine analogues. |

| CYP2C9 | Substrate, Inhibitor | Potential for interaction based on studies of other piperazine-containing molecules. |

| CYP2C19 | Substrate, Inhibitor | Potential for interaction based on studies of other piperazine-containing molecules. |

This table is predictive and based on data from structurally related compounds.

The presence of a 1,4-disubstituted cyclohexyl ring in this compound introduces the possibility of cis and trans stereoisomers. It is well-established in pharmacology that stereoisomers of a drug can exhibit different pharmacokinetic and pharmacodynamic properties.

Brain Penetration and Central Distribution Studies

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a prerequisite. The physicochemical properties of a molecule, such as lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors, are key determinants of its BBB permeability.

Nitrogen-containing substructures, such as the piperazine group in this compound, are often found in CNS-active drugs and can contribute to BBB penetration. nih.gov Machine learning models have identified the piperazine substructure as being favorable for crossing the BBB. nih.gov Furthermore, studies on other N-phenylpiperazine derivatives have been conducted to predict their BBB penetration. du.ac.bd The investigation of this compound for its effects on CNS targets suggests that it is expected to have significant brain penetration.

Metabolic Stability and Clearance (Preclinical)

Metabolic stability, typically assessed as the half-life (t½) of a compound in an in vitro system like liver microsomes, is a key parameter in predicting its in vivo clearance. A compound with high metabolic stability will likely have a longer half-life and lower clearance in vivo, while a metabolically unstable compound will be rapidly cleared.

Table 3: Interpretation of Preclinical Metabolic Stability Data

| In Vitro Half-life (t½) in Liver Microsomes | Predicted In Vivo Clearance |

| < 10 minutes | High |

| 10 - 30 minutes | Moderate to High |

| 30 - 60 minutes | Moderate |

| > 60 minutes | Low |

This table provides a general interpretation and can vary depending on the specific compound and preclinical species.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are essential for separating 1-(4-Phenyl-cyclohexyl)-piperazine from starting materials, by-products, or metabolites, and for its precise quantification.

HPLC is a versatile and widely used technique for the purity assessment and quantitative analysis of non-volatile or thermally sensitive compounds. A reversed-phase HPLC method, likely employing a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution, would be suitable for analyzing this compound. Detection is typically achieved using a UV detector set at the compound's λmax (around 250-280 nm). The method can be validated for parameters such as linearity, accuracy, precision, and robustness to ensure reliable quantification. jocpr.com For trace-level analysis, derivatization may be necessary to improve detectability, a strategy that has been successfully applied to piperazine (B1678402) itself. researchgate.netjocpr.com

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a definitive tool for the identification and quantification of volatile and thermally stable compounds. This compound is amenable to GC-MS analysis. The retention time provides a first level of identification, while the mass spectrum serves as a highly specific fingerprint for confirmation. In analytical studies of related arylcyclohexylamines, GC-MS has been used to differentiate between isomers and identify degradation products. researchgate.net It is important to note that thermal degradation can sometimes occur in the GC injector port for certain substituted piperazines, a phenomenon that must be evaluated during method development. researchgate.net For 1-phenylpiperazine, GC-MS analysis shows a clear molecular ion and a consistent fragmentation pattern, which is useful for its identification in complex mixtures. nih.gov

X-ray Crystallography for Ligand-Target Interactions and Conformational Analysis

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology is indispensable for elucidating the exact structure of a molecule like this compound and for visualizing its interactions with biological targets at an atomic level.

Ligand-Target Interactions: By co-crystallizing this compound with its target protein, researchers can obtain a detailed snapshot of the binding event. This information is crucial for understanding the basis of molecular recognition, including the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the affinity and selectivity of the ligand. The resulting structural data can guide the rational design of more potent and selective analogs through structure-based drug design.

Conformational Analysis: The this compound molecule possesses significant conformational flexibility due to the cyclohexane (B81311) and piperazine rings, as well as the rotatable bond connecting them. The cyclohexane ring can exist in various conformations, most notably the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. For a 1,4-disubstituted cyclohexane, two chair conformations are possible, with the substituents in either axial or equatorial positions. youtube.com The trans isomer, with both substituents in equatorial positions, is typically the most stable conformation. youtube.com

The phenyl and piperazine substituents on the cyclohexane ring will have a preferred orientation to minimize steric hindrance. The phenyl group, being bulkier, will preferentially occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions. youtube.com X-ray crystallography of a single crystal of this compound would definitively establish its preferred solid-state conformation, providing precise bond lengths, bond angles, and torsion angles. This data serves as a crucial benchmark for computational modeling and solution-state conformational studies.

Table 1: Potential Conformational States of this compound

| Isomer | Cyclohexane Conformation | Phenyl Group Position | Piperazine Group Position | Relative Stability |

|---|---|---|---|---|

| trans | Chair | Equatorial | Equatorial | Most Stable |

| cis | Chair | Equatorial | Axial | Less Stable |

| cis | Chair | Axial | Equatorial | Less Stable |

| trans | Chair | Axial | Axial | Least Stable |

This table illustrates the expected relative stability of possible conformations based on the principles of conformational analysis of disubstituted cyclohexanes.

Methodologies for Radioligand Binding Assays

Radioligand binding assays are a cornerstone in pharmacology for quantifying the interaction between a ligand and a receptor. nih.gov These assays utilize a radioactively labeled ligand (radioligand) to study the binding characteristics of a compound, such as this compound, at a specific target receptor. sygnaturediscovery.com

The primary objective is to determine the affinity of the unlabeled test compound (the "cold" ligand) by measuring its ability to compete with a known radioligand for binding to the receptor. The key parameters obtained from these assays are the equilibrium dissociation constant (Kd) for the radioligand and the inhibitory constant (Ki) for the test compound, which reflects its binding affinity.

Methodological Steps:

Tissue Preparation: The assay typically begins with the preparation of a biological sample containing the target receptor, such as brain tissue homogenates or membranes from cultured cells expressing the receptor. nih.gov

Incubation: The prepared membranes are incubated in a buffer solution with a fixed concentration of a suitable radioligand (e.g., [³H]-pentazocine for sigma-1 receptors) and varying concentrations of the unlabeled test compound, this compound. nih.gov

Separation: After reaching equilibrium, the bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. Non-linear regression analysis is then used to fit the data to a sigmoidal dose-response curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Types of Radioligand Binding Assays:

Saturation Assays: These are performed by incubating the receptor preparation with increasing concentrations of the radioligand to determine the receptor density (Bmax) and the radioligand's equilibrium dissociation constant (Kd). nih.gov

Competition Assays: As described above, these assays measure the affinity (Ki) of an unlabeled compound by its ability to displace a labeled ligand. nih.gov

Kinetic Assays: These experiments measure the rates of association (kon) and dissociation (koff) of the radioligand, from which the kinetic Kd (koff/kon) can be calculated. nih.govsygnaturediscovery.com

Table 2: Illustrative Data from a Competition Binding Assay

| Concentration of this compound (nM) | % Specific Binding of Radioligand |

|---|---|

| 0.1 | 98.5 |

| 1 | 92.1 |

| 10 | 75.3 |

| 50 | 50.0 |

| 100 | 28.7 |

| 1000 | 5.2 |

This table presents hypothetical data to illustrate the results of a competition binding experiment, from which an IC₅₀ value would be determined.

Analytical Quality by Design (QbD) in Method Development

Analytical Quality by Design (AQbD) is a systematic approach to the development of analytical methods that emphasizes a thorough understanding of the method and its performance. americanpharmaceuticalreview.com It is an extension of the broader Quality by Design (QbD) principles applied to pharmaceutical manufacturing and development. jopcr.com The goal of AQbD is to build quality into the analytical method from the outset, ensuring it is robust, reliable, and fit for its intended purpose throughout its lifecycle. pharm-int.com

For a compound like this compound, developing an analytical method (e.g., for purity assessment or quantification) using the AQbD framework would involve several key steps:

Define the Analytical Target Profile (ATP): The first step is to define the goals of the analytical method. researchgate.netdiscoveryjournals.org This includes specifying what needs to be measured (e.g., the concentration of this compound and its potential impurities) and the required performance characteristics of the method, such as accuracy, precision, linearity, and range.

Identify Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs): The CQAs are the properties of the analytical result that need to be controlled to ensure the desired quality. For an HPLC method, for instance, CQAs could be peak resolution and tailing factor. The CPPs are the method parameters that can affect the CQAs, such as mobile phase composition, pH, column temperature, and flow rate.

Risk Assessment: A risk assessment (e.g., using a fishbone diagram) is performed to identify and rank the method parameters that are most likely to impact the CQAs. researchgate.net This helps to focus the experimental work on the most critical variables.

Method Optimization using Design of Experiments (DoE): Instead of the traditional one-factor-at-a-time approach, DoE is used to systematically study the effects of multiple parameters and their interactions on the method's performance. pharm-int.com This allows for a more comprehensive understanding of the method.

Establish the Method Operable Design Region (MODR): The knowledge gained from DoE is used to define the MODR, which is a multidimensional space of operating parameters within which the method has been demonstrated to perform reliably and meet the requirements of the ATP. americanpharmaceuticalreview.comresearchgate.net

Control Strategy and Continuous Improvement: A control strategy is developed to ensure the method consistently operates within the MODR. This includes system suitability tests and other controls. The method's performance is monitored over its lifecycle, allowing for continuous improvement. researchgate.netdiscoveryjournals.org

Table 3: Key Elements of an AQbD Approach for an HPLC Method

| AQbD Element | Example for this compound Analysis |

|---|---|

| Analytical Target Profile (ATP) | To develop a stability-indicating HPLC method to quantify this compound and separate it from degradation products with an accuracy of 98-102% and precision of <2% RSD. |

| Critical Quality Attributes (CQAs) | Resolution (>2.0) between the main peak and any impurity peak; Tailing factor (<1.5). |

| Critical Process Parameters (CPPs) | Mobile phase organic content (%); pH of the aqueous phase; Column temperature (°C). |

| Design of Experiments (DoE) | A full or fractional factorial design to study the effects of the CPPs on the CQAs. |

| Method Operable Design Region (MODR) | The defined range of mobile phase composition and temperature that consistently achieves the required resolution and peak shape. |

| Control Strategy | System suitability criteria (e.g., resolution, tailing factor, and plate count) to be met before sample analysis. |

Computational Chemistry and in Silico Approaches in Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique that forecasts the predominant binding orientation of a ligand to its macromolecular target, forming a stable complex. For 1-(4-Phenyl-cyclohexyl)-piperazine, these simulations are instrumental in deciphering its interaction mechanisms with various biological receptors, which is fundamental to understanding its pharmacological profile.

Docking simulations are employed to predict the precise manner in which this compound and its analogs fit within the binding pockets of target receptors. Studies on related phenylcyclohexylamine derivatives have revealed key structural features that govern these interactions. For instance, the orientation of the phenyl and piperazine (B1678402) rings relative to the cyclohexane (B81311) linker is critical. The simulations often identify specific amino acid residues within the receptor that form crucial interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—with the ligand. The piperazine nitrogen atoms are frequently predicted to act as hydrogen bond acceptors, while the phenyl group typically engages in hydrophobic or π-π stacking interactions within the receptor's active site.

Beyond predicting the physical pose, molecular docking provides quantitative estimates of binding affinity, commonly expressed as a docking score or a calculated free energy of binding (ΔG). These values are vital for ranking potential drug candidates based on their predicted potency. For derivatives of this compound, docking studies have been utilized to correlate these in silico affinity estimates with experimentally determined activities at targets like dopamine (B1211576) and serotonin (B10506) receptors. This correlation helps validate the computational model and provides a framework for designing new analogs with potentially improved affinity and selectivity.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical methods, with Density Functional Theory (DFT) at the forefront, facilitate a detailed examination of the intrinsic electronic and structural properties of this compound from first principles.

The biological function of a molecule is intrinsically linked to its three-dimensional structure. DFT-based geometry optimization is used to determine the most energetically stable arrangement of atoms in this compound. Given its flexibility, conformational analysis is performed to map the potential energy surface and identify various low-energy conformers. This analysis is crucial for understanding which spatial arrangement of the phenyl, cyclohexane, and piperazine moieties is preferred and which conformation is likely responsible for its biological activity upon binding to a receptor.

The electronic properties of this compound govern its reactivity and intermolecular interactions. DFT calculations yield several key descriptors that illuminate these characteristics.

HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding charge transfer. The HOMO energy indicates the molecule's capacity to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual guide to the charge distribution across the molecule. It highlights regions of negative electrostatic potential (electron-rich areas), such as around the nitrogen atoms of the piperazine ring, which are prime sites for electrophilic attack or hydrogen bond donation. Conversely, it identifies areas of positive potential (electron-poor), indicating sites susceptible to nucleophilic attack.

Fukui Functions: These reactivity descriptors predict which atoms within the molecule are most likely to be involved in chemical reactions. By calculating Fukui functions, researchers can pinpoint the specific sites most susceptible to nucleophilic, electrophilic, or radical attack, offering valuable insights into the compound's metabolic fate and potential for covalent interactions.

Table 7.1: Key Electronic and Reactivity Descriptors for this compound (Illustrative Data)

| Descriptor | Description | Implication for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Indicates the tendency to engage in charge-transfer interactions with biological targets. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Determines the molecule's capacity to accept electrons from a donor. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| MEP Negative Regions | Areas with high electron density. | Typically localized on the piperazine nitrogen atoms, indicating sites for hydrogen bonding. |

| Fukui Functions | Index of local reactivity. | Predicts specific atoms most likely to undergo metabolic transformation. |

This table provides a conceptual framework. Actual numerical values are dependent on the specific computational methods and basis sets used.

DFT calculations can accurately predict the vibrational frequencies of this compound. This theoretical spectrum, encompassing infrared (IR) and Raman frequencies, serves as a powerful tool for structural verification. By comparing the calculated vibrational spectrum with one obtained experimentally, scientists can confirm the identity and purity of the synthesized compound. Furthermore, the analysis of specific vibrational modes provides detailed information about the molecule's bonding, conformational state, and the characteristic movements of its functional groups.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenylcyclohexylamine |

| Dopamine |

Prediction of Activity Spectra for Substances (PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that estimates the likely biological activities of a drug-like molecule based on its two-dimensional structure. nih.govyoutube.com The algorithm works by comparing the structural features of a query compound against a large training set of known biologically active substances. nih.gov The output is a list of potential pharmacological effects, mechanisms of action, and specific toxicities, each with a calculated probability of being active (Pa) and inactive (Pi). youtube.com This allows for an early-stage assessment of a compound's therapeutic potential and potential side effects before committing resources to synthesis and experimental testing. genexplain.com

For this compound, while specific PASS prediction data is not publicly documented, the known pharmacological profiles of piperazine-containing compounds allow for an informed estimation of its likely activity spectrum. Piperazine derivatives are well-established as pharmacologically active agents, particularly targeting the central nervous system (CNS). clinmedkaz.org Numerous studies have highlighted their potential as antipsychotic, antidepressant, and anxiolytic agents. pharmacophorejournal.com

Based on the core structure, which combines a phenyl group, a cyclohexane ring, and a piperazine moiety, PASS would likely predict a high probability for activities related to neurotransmitter modulation. The piperazine ring is a common scaffold in molecules designed to interact with various receptors and transporters in the brain. nih.gov Therefore, the predicted biological activity spectrum for this compound would be expected to include high Pa values for activities such as:

Dopamine receptor antagonism or agonism

Serotonin (5-HT) receptor modulation

Enzyme inhibition (e.g., Monoamine Oxidase)

Ion channel modulation

The table below illustrates a hypothetical, yet representative, PASS prediction output for a compound with the structural motifs of this compound, based on the known activities of analogous compounds.

| Predicted Biological Activity | Probability "to be active" (Pa) | Probability "to be inactive" (Pi) |

| Dopamine D2 receptor antagonist | > 0.7 | < 0.1 |

| 5-HT1A receptor agonist | > 0.6 | < 0.1 |

| Antipsychotic | > 0.5 | < 0.2 |

| Monoamine Oxidase A inhibitor | > 0.5 | < 0.2 |

| Anxiolytic | > 0.4 | < 0.3 |

This table is a representative example based on the activities of similar compounds and does not reflect actual PASS output.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models are built by calculating a set of molecular descriptors (physicochemical, electronic, topological, etc.) for each compound and then using statistical methods, like partial least squares (PLS) regression, to find a correlation with their measured activity. nih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, helping to prioritize which molecules to synthesize and test. nih.gov

For phenylpiperazine and phenylpiperidine derivatives, QSAR studies have been instrumental in understanding the structural requirements for specific biological activities. nih.gov A study on mono-substituted 4-phenylpiperidines and -piperazines revealed that the physicochemical properties and the position of substituents on the aromatic ring were critical for their effects on the dopaminergic system. nih.gov The models developed in this study demonstrated a strong correlation between descriptors related to lipophilicity and electronic properties and the compounds' affinities for the dopamine D2 receptor and monoamine oxidase A (MAO A) enzyme. nih.gov

The following table summarizes the types of descriptors commonly employed in QSAR studies of piperazine derivatives and their relevance.

| Descriptor Type | Examples | Relevance to Activity |

| Constitutional | Molecular Weight, Number of double bonds (nDB), Number of Oxygen atoms (nO) | Relates to the overall size, shape, and composition of the molecule, influencing its fit into a binding pocket. openpharmaceuticalsciencesjournal.com |

| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule, critical for forming interactions like hydrogen bonds and pi-pi stacking. |

| Physicochemical | LogP (lipophilicity), Polar Surface Area (PSA) | Influences solubility, membrane permeability, and the ability to cross the blood-brain barrier, which is critical for CNS-active drugs. nih.gov |

| Topological | Wiener index, Kier & Hall connectivity indices | Encodes information about molecular branching and connectivity, which affects the molecule's conformation and interaction with a receptor surface. |

Molecular Dynamics Simulations for Ligand-Protein Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In drug discovery, MD simulations provide detailed insights into how a ligand (like this compound) interacts with its protein target at an atomic level. nih.gov By simulating the protein-ligand complex in a solvated environment that mimics physiological conditions, researchers can assess the stability of the binding pose, identify key amino acid interactions, and calculate the binding free energy. dntb.gov.uajapsonline.com

The stability of a protein-ligand complex during an MD simulation is a key indicator of the ligand's potential efficacy. acs.orgresearchgate.net Several parameters are analyzed to evaluate this stability:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable, low-fluctuation RMSD value suggests that the complex has reached equilibrium and the ligand is securely bound. nih.gov

Root Mean Square Fluctuation (RMSF): This is calculated for individual amino acid residues or parts of the ligand. It helps to identify which parts of the protein or ligand are flexible and which are stable. High RMSF values in the binding site might indicate an unstable interaction.

Binding Free Energy: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are used to estimate the free energy of binding. A more negative value typically indicates a stronger and more stable interaction. nih.gov

For piperazine derivatives, MD simulations have been used to confirm stable binding within the active sites of various receptors, such as dopamine and serotonin receptors. nih.gov These simulations often reveal that the piperazine core adopts a specific conformation (e.g., a chair conformation) to optimize interactions, while the phenyl and cyclohexyl groups engage in hydrophobic and van der Waals interactions with non-polar residues in the binding pocket. The nitrogen atoms of the piperazine ring are often key hydrogen bond acceptors or donors. nih.gov

The table below outlines key parameters analyzed in a typical MD simulation to assess ligand-protein stability.

| Parameter | Description | Indication of Stability |

| RMSD of Protein | Measures the conformational change of the protein backbone over time. | A plateauing curve with low values (e.g., < 3 Å) indicates the protein structure is stable. |

| RMSD of Ligand | Measures the positional deviation of the ligand within the binding site. | Low and stable values suggest the ligand maintains a consistent binding pose. |

| RMSF of Residues | Measures the flexibility of individual amino acid residues. | Low fluctuation in binding site residues indicates a stable interaction with the ligand. |

| Hydrogen Bonds | The number and duration of hydrogen bonds between the ligand and protein. | Persistent hydrogen bonds throughout the simulation point to a strong and specific interaction. |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the protein or ligand exposed to the solvent. | A decrease in SASA upon ligand binding can indicate the ligand is well-buried in the binding pocket. nih.gov |

Through these computational approaches, a comprehensive profile of this compound can be developed, guiding its rational design and optimization as a potential therapeutic agent.

Future Directions and Emerging Research Avenues for 1 4 Phenyl Cyclohexyl Piperazine Research

Exploration of Novel Molecular Targets for Therapeutic Intervention

While initial research has anchored the activity of 1-(4-phenyl-cyclohexyl)-piperazine derivatives to established targets, the future necessitates a broader exploration of their molecular interactions. The primary focus has been on sigma (σ) receptors and the human Δ(8)-Δ(7) sterol isomerase (HSI), where various analogs have demonstrated high affinity. nih.gov For instance, novel cyclohexylpiperazine derivatives have been designed as mixed-affinity ligands for these sites, aiming to exploit the antiproliferative effects mediated by both. nih.gov

Future investigations should aim to deorphanize the full spectrum of targets for this chemical scaffold. A promising avenue is the continued investigation into its role as a P-glycoprotein (P-gp) inhibitor, which could address the significant clinical challenge of multidrug resistance in cancer chemotherapy. nih.gov Research on compounds like cis-11, a derivative, has shown that it can induce significant cell death in tumor cell lines that overexpress P-gp, highlighting its potential as a single agent or in combination therapies. nih.gov

Furthermore, the broader piperazine (B1678402) class of molecules is known to interact with neurotransmitter systems, such as the GABA (γ-aminobutyric acid) receptor, leading to neuromuscular paralysis in parasites. wikipedia.orgpatsnap.com While the primary application has been anthelmintic, exploring whether this compound or its analogs have selective modulatory effects on mammalian GABA or other central nervous system receptors could open up entirely new therapeutic indications, such as neurological or psychiatric disorders. wikipedia.orgnih.gov

Development of Advanced In Vitro and In Vivo Models for Disease Research

The translation of preclinical findings into clinical success is heavily dependent on the predictive power of experimental models. Early studies on this compound derivatives have utilized standard cell lines like PC-3 (prostate cancer) and MDCK-MDR1 (Madin-Darby Canine Kidney cells with multidrug resistance), as well as murine pancreatic and brain tumor cell lines (Panc02, ALTS1C1). nih.govresearchgate.netnih.gov

To enhance the clinical relevance of future research, there is a critical need to adopt more sophisticated and disease-relevant models. This includes:

Patient-Derived Xenografts (PDX): These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, maintain the heterogeneity and microenvironment of the original human tumor more faithfully than traditional cell lines.

Organoid Cultures: Three-dimensional organoids derived from patient tumors can serve as a powerful in vitro platform to test the efficacy of this compound derivatives on a personalized basis.

Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop tumors with specific genetic mutations can provide invaluable insights into how the compound performs in a more physiologically and immunologically intact system.

Furthermore, the application of quantitative in vitro to in vivo extrapolation (QIVIVE) models will be essential. mdpi.com These computational models aim to predict the in vivo behavior of a compound from in vitro data, helping to refine study designs and better anticipate human responses. mdpi.com

Integration of Multi-Omics Data in Preclinical Investigations

To fully elucidate the mechanism of action of this compound, future preclinical studies must integrate multi-omics approaches. This strategy moves beyond a single-target focus to provide a systems-level view of the compound's biological effects. A recent study on a multi-ingredient plant extract demonstrated the power of integrating pharmacometabolomics, proteomics, and post-translational modification (PTM) omics to uncover synergistic mechanisms targeting the PI3K/Akt signaling pathway in rheumatoid arthritis. nih.gov

For this compound, a similar integrated approach could involve:

Transcriptomics (RNA-seq): To identify gene expression changes induced by the compound in cancer cells or other relevant models.

Proteomics: To map out alterations in protein expression and identify direct binding partners or downstream signaling cascades.

Metabolomics: To understand how the compound affects cellular metabolism, a critical aspect of cancer biology.

Phosphoproteomics: To pinpoint changes in signaling pathways regulated by protein phosphorylation.

By combining these datasets, researchers can construct comprehensive network models of the drug's action, identify novel biomarkers for patient stratification, and uncover potential mechanisms of resistance before they are observed in a clinical setting.

Advancements in Computational Drug Discovery Methodologies

Computational chemistry has already played a significant role in the development of piperazine-based compounds. Docking studies and molecular dynamics simulations have been used to analyze the binding modes of ligands to the sigma-1 receptor (S1R), providing a structural basis for optimization. nih.govrsc.org

The future of computational discovery in this area will be driven by more advanced methodologies:

Artificial Intelligence (AI) and Machine Learning (ML): AI algorithms can be trained on large datasets of chemical structures and biological activities to predict the efficacy of novel this compound derivatives, identify potential off-target effects, and generate entirely new molecular structures with desired properties.

Enhanced Virtual Screening: Screening massive virtual libraries of compounds against computationally modeled structures of targets like sigma receptors or P-gp can rapidly identify new lead compounds.

Free Energy Perturbation (FEP): This computationally intensive method can more accurately predict the binding affinity of a ligand to its target protein, allowing for more precise optimization of compound structure to enhance potency.

These advanced computational tools will accelerate the discovery-optimization cycle, reducing the time and cost associated with bringing a new therapeutic agent from the laboratory to preclinical testing.

Translational Research Perspectives from Preclinical Findings

The ultimate goal of preclinical research is to generate findings that can be translated into effective clinical therapies. Preclinical studies have already established that derivatives of this compound, such as PB28, can induce cell death in pancreatic cancer models through the production of mitochondrial superoxide (B77818) radicals and caspase activation. nih.gov Another derivative, PB221, has been shown to inhibit tumor cell migration and invasion in vitro and retard tumor growth in vivo. researchgate.net

The key translational perspectives moving forward will involve:

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between the concentration of the drug in the body over time and its therapeutic effect is crucial for designing clinical trials.

Biomarker Discovery: Using data from multi-omics studies to identify predictive biomarkers will be essential for selecting patients most likely to respond to treatment. For example, the overexpression of sigma-2 receptors in a patient's tumor could be a key inclusion criterion for a clinical trial. nih.gov

Combination Therapy Studies: Given the compound's potential to inhibit P-gp, a major focus should be on its use in combination with standard-of-care chemotherapies that are susceptible to efflux by this transporter. nih.gov Studies have already shown that a derivative can significantly enhance the efficacy of doxorubicin (B1662922). nih.gov

Translating the promising antiproliferative and resistance-reversing properties of this compound derivatives from bench to bedside will require a concerted, multidisciplinary effort that leverages these emerging research avenues to de-risk clinical development and maximize the potential for patient benefit.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.